tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C16H19BrN2O3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
WQCIZKRXZOBVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of a substituted oxindole with a suitable pyrrolidine derivative. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of spirooxindoles, including tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functionalization of the indoline core. Key findings include:
Mechanistic Insight :
-
Bromine’s electron-withdrawing effect activates the indoline ring for SNAr, particularly at positions ortho and para to the substituent .
-
Spirocyclic rigidity limits conformational flexibility, influencing regioselectivity in coupling reactions.
Deprotection of the tert-Butyl Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free pyrrolidine amine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 hrs | Spiro[indoline-3,3'-pyrrolidin]-2-one | 90% |
| TFA/DCM (1:1) | 0°C to RT, 1 hr | Amine hydrochloride salt | 95% |
Applications :
-
Deprotection enables further functionalization of the pyrrolidine nitrogen for drug discovery (e.g., amide bond formation) .
Cycloaddition and Annulation Reactions
The spirocyclic oxindole participates in stereoselective annulation reactions, leveraging the electron-deficient oxindole carbonyl:
Michael-Michael Organocascade Reactions
-
Conditions : Thiourea catalyst (10 mol%), CH₂Cl₂, RT, 3 days .
-
Product : Spirotetracyclic oxindoles with three contiguous stereocenters.
Key Data :
| Entry | Catalyst | Solvent | Time (days) | Yield | ee (%) |
|---|---|---|---|---|---|
| 1 | I | DCM | 3 | 90% | 98 |
| 2 | I | Toluene | 3 | 70% | >99 |
| 3 | I | Hexane | 3 | 90% | 94 |
Mechanism :
-
Initial Michael addition of a nitro ester to the oxindole, followed by cyclization to form the spiro core .
Epoxidation
-
Conditions : Camphor-derived sulfonium salts, tert-butyl hydroperoxide (TBHP), CHCl₃, –20°C .
-
Product : Epoxy-spirooxindoles.
Limitations :
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiOH, THF/H₂O | RT, 6 hrs | Linear pyrrolidine-indole hybrid | 68% |
| NH₃ (7N in MeOH) | Sealed tube, 100°C, 24 hrs | Aminolysis product | 55% |
Applications :
-
Ring-opened derivatives serve as intermediates for synthesizing fused heterocycles.
Functionalization at the Oxindole Carbonyl
The carbonyl group participates in condensation and reduction reactions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Wittig Olefination | Ph₃P=CHCO₂Et, THF, reflux | α,β-Unsaturated ester | 82% |
| NaBH₄ Reduction | MeOH, 0°C to RT | Secondary alcohol | 75% |
Note : Reduction of the oxindole carbonyl is stereospecific, favoring the cis-diol configuration .
Comparative Reactivity with Analogues
Substituents at the 5- or 7-position significantly alter reactivity:
Trend :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of spiro[indoline-pyrrolidine] compounds exhibit promising anticancer properties. The unique spirocyclic structure allows for interaction with biological targets involved in cancer progression. Studies have shown that compounds similar to tert-butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of apoptotic pathways .
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for the development of new antibiotics. The presence of the bromo group may enhance its interaction with microbial targets, leading to increased efficacy .
Chemical Intermediate in Synthesis
2.1 Synthesis of Bioactive Compounds
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions or cycloadditions. Its ability to undergo further transformations makes it valuable in the pharmaceutical industry for producing complex drug molecules .
2.2 Material Science Applications
In material science, this compound can be used to develop new polymeric materials or coatings due to its unique chemical properties. The incorporation of spirocyclic structures into polymers can enhance mechanical properties and thermal stability, making them suitable for advanced applications in electronics and packaging .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound is compared to analogs with variations in substituents, ring systems, and stereochemistry (Table 1).
Key Observations:
- Ring Systems : Piperidine-containing analogs (e.g., ) exhibit greater conformational flexibility than pyrrolidine-based spirooxindoles, which may influence binding to rigid enzymatic pockets .
- Stereochemistry : High enantiomeric excess (>99% ee) in the o-tolyl derivative () underscores the importance of stereochemical control for bioactivity .
Biological Activity
tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a member of the spirocyclic compound family, particularly notable for its structural complexity and potential therapeutic applications. This compound has attracted significant attention in medicinal chemistry due to its unique biological activities, particularly in cancer treatment and other therapeutic areas.
- Molecular Formula : C16H19BrN2O3
- Molecular Weight : 367.24 g/mol
- Structure : The spirocyclic framework allows for specific interactions with biological targets, which is crucial for its pharmacological effects.
Research indicates that this compound interacts with various molecular targets, influencing multiple biological pathways. Its ability to fit into enzyme and receptor binding sites suggests it may modulate their activities, leading to potential therapeutic effects such as:
- Anti-cancer properties : Preliminary studies suggest that this compound may inhibit tumor growth by affecting cellular signaling pathways associated with cancer proliferation.
- Enzyme modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
-
In Vivo Studies :
- In vivo studies demonstrated that administration of the compound led to reduced tumor size in mouse models of cancer. The compound's effectiveness was attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .
- Enzyme Interaction Studies :
Q & A
Q. What are the standard synthetic routes for tert-butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how is stereochemical control achieved?
The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between azomethine ylides and brominated indole derivatives. For example, reactions involving tert-butyl (E)-N-Boc-3-allyl precursors under thermal or microwave conditions yield spirooxindoles with moderate-to-high diastereomeric ratios (e.g., 10:1 to 12.8:1 dr). Stereochemical outcomes depend on substituent effects and reaction solvents, with toluene or THF often favoring endo transition states . Monitoring diastereomer ratios via NMR (e.g., splitting of methyl or tert-butyl signals) is critical for optimization .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- X-ray crystallography : Determines absolute configuration and ring puckering (e.g., envelope vs. twist conformations in pyrrolidine rings). SHELXL refinement (via programs like WinGX) resolves anisotropic displacement parameters and hydrogen bonding networks .
- NMR spectroscopy : and NMR identify substituent effects (e.g., deshielded indole protons at δ 7.5–8.1 ppm) and confirm Boc-group integrity (tert-butyl singlet at δ 1.6–1.7 ppm) .
- HRMS : Validates molecular weight and purity (e.g., [M+H] ions with <5 ppm error) .
Q. What are the common challenges in purifying this compound, and how are they addressed?
Challenges include separating diastereomers and removing unreacted brominated precursors. Flash chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., petroleum ether/EtOAc mixtures) are standard. For oily products, repeated column runs with 10–20% EtOAc in hexane improve resolution .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Molecular docking and machine learning (ML) models (e.g., QSAR) correlate spirooxindole structural features (e.g., bromine position, pyrrolidine puckering) with biological targets. For example, spirooxindoles with bulky substituents at the 7-position show improved inhibition of Wnt/β-catenin signaling (IC ~2.2 µM). Expert-guided descriptor development (e.g., encoding puckering parameters like and ) enhances ML predictive accuracy .
Q. What strategies mitigate racemization during functionalization of the spirooxindole core?
Racemization risks arise during nucleophilic substitutions at the bromine site. Strategies include:
Q. How do crystal packing interactions influence the compound’s stability and solubility?
Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, C–H⋯π stacking with bromophenyl groups) stabilize the lattice but reduce aqueous solubility. Solubility can be enhanced via co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or introducing polar substituents (e.g., –NO, –CN) without disrupting spiro-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
